molecular formula C8H7N3O2 B13025871 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one

7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B13025871
M. Wt: 177.16 g/mol
InChI Key: TWTDNMULZHPBDS-UHFFFAOYSA-N
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Description

7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a fused pyridine-pyrazinone scaffold with a methoxy substituent at the 7-position. This structural motif is part of the broader pyrazin-2(1H)-one family, known for diverse pharmacological activities, including anticancer, antiviral, and kinase inhibition properties .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-methoxy-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C8H7N3O2/c1-13-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-4H,1H3,(H,11,12)

InChI Key

TWTDNMULZHPBDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(N=C1)N=CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives, including 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one, often involves multicomponent reactions. These reactions typically include the condensation of appropriate aldehydes, amines, and other reagents under controlled conditions. For instance, one common method involves the use of spectral techniques such as NMR and FT-IR to ascertain the chemical structures .

Industrial Production Methods: Industrial production methods for these compounds may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as density functional theory (DFT) computations can help in predicting and optimizing the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (μM)
MCF-7 (Breast)12
K-562 (Leukemia)18
A549 (Lung)15

The mechanism of action appears to involve the inhibition of key protein kinases involved in cancer cell proliferation, making it a potential candidate for targeted cancer therapies .

Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against several bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus30 μg/mL
Escherichia coli20 μg/mL
Pseudomonas aeruginosa25 μg/mL

These results suggest that structural modifications could enhance its antibacterial efficacy, indicating potential for antibiotic development .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on derivatives of this compound. Specific substituents were identified that significantly improved both antimicrobial and anticancer activities. For instance, the introduction of electron-withdrawing groups was found to enhance biological activity .

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of compounds related to the pyrido[2,3-b]pyrazine framework. It was found that certain modifications could enhance antiviral activity against viruses such as H5N1. The correlation between lipophilicity and antiviral efficacy was highlighted, suggesting that compounds with higher lipophilicity exhibited better inhibitory effects on viral replication .

Case Study 2: Therapeutic Potential in Inflammatory Diseases

Research has indicated that derivatives of this compound may also possess anti-inflammatory properties. These compounds were evaluated for their ability to inhibit inflammatory pathways in vitro, showing potential for treating conditions such as rheumatoid arthritis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of pyrido[2,3-b]pyrazin-2(1H)-one derivatives is highly dependent on substituents and ring modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Biological Activity/Application Key Findings/References
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one 7-OCH₃ Potential kinase inhibitor Structural similarity to mTOR/PB2 inhibitors; methoxy group may enhance solubility
Onatasertib 7-[6-(2-hydroxypropan-2-yl)pyridin-3-yl], trans-4-methoxycyclohexyl Anticancer (mTORC1/mTORC2 inhibition) Phase II trials for glioblastoma; IC₅₀ < 10 nM
CC214-2 4,6-Disubstituted dihydropyrazino[2,3-b]pyrazin-2(1H)-one Dual mTORC1/mTORC2 inhibition Induces autophagy in xenografts; favorable PK/PD
7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one 7-Br, 3,4-dihydro Antibacterial precursor Used to synthesize heterocyclic antibiotics; MIC values pending
Hyrtioseragamine A Furo[2,3-b]pyrazin-2(1H)-one + guanidino Antifungal (Aspergillus niger, Cryptococcus) MIC = 8.33 µg/mL (A. niger); no cytotoxicity
Pyrido[2,3-b]pyrazin-2(1H)-one, 3,6-dimethyl 3,6-CH₃ Laboratory chemical Acute toxicity (H302, H315); limited therapeutic use

Pharmacological and Mechanistic Insights

  • Kinase Inhibition: Dihydropyrazino[2,3-b]pyrazin-2(1H)-ones (e.g., Onatasertib, CC214-2) exhibit potent mTOR kinase inhibition by binding to the ATP pocket, with IC₅₀ values in the nanomolar range .
  • Antimicrobial Activity: Brominated derivatives (e.g., 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one) serve as precursors for antibacterial agents, though their direct efficacy is less characterized compared to natural products like Hyrtioseragamine A, which shows antifungal activity via unknown mechanisms .
  • Safety Profiles : Substituents significantly impact toxicity. For example, 3,6-dimethyl analogs exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) , while methoxy and hydroxypropan-2-yl groups in Onatasertib improve tolerability in clinical settings .

Biological Activity

7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews various studies and findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring fused with a pyrazine moiety, which contributes to its biological activity. The methoxy group at the 7-position enhances its solubility and reactivity, making it a promising candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have reported that compounds with similar structures demonstrate significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.

The anticancer properties of this compound may be attributed to several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

Case Studies

A notable study evaluated the effects of a related compound on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising analog exhibited IC50 values of 0.98 µM for A549 cells, demonstrating potent antiproliferative activity .

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrido[2,3-b]pyrazine compounds possess antimicrobial properties. These compounds can inhibit bacterial growth through various mechanisms, including interference with DNA replication and protein synthesis.

Data Table: Biological Activities of Related Compounds

Compound NameTarget Cell LineIC50 Value (µM)Mechanism
This compoundA549 (Lung Cancer)0.98Apoptosis induction
17lMCF-7 (Breast Cancer)1.05Cell cycle arrest
17lHeLa (Cervical Cancer)1.28Kinase inhibition
2-mOPPK562 (Leukemia)25Apoptosis through Bax/Bcl-2 modulation

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